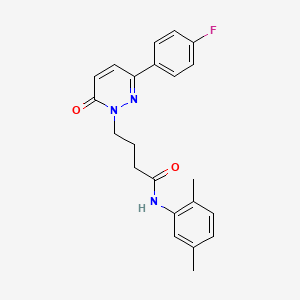
N-(2,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C22H22FN3O2 and its molecular weight is 379.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C28H34FN3O5, with a molecular weight of 511.5851 g/mol. The compound features a complex structure that includes a pyridazine moiety, which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C28H34FN3O5 |
| Molecular Weight | 511.5851 g/mol |
| Charge | 0 |
| Stereochemistry | Absolute |
| Defined Stereocenters | 2 |
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, a study evaluating a series of pyridazine derivatives found that certain compounds effectively inhibited the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays .
Mechanism of Action:
The proposed mechanism for the antitumor activity of these compounds involves the binding to DNA and inhibition of DNA-dependent enzymes. This interaction disrupts cellular processes essential for tumor growth and survival .
Case Study:
In one experimental setup, a derivative similar to this compound was tested on human lung fibroblast cell lines (MRC-5). The results indicated that while the compound exhibited cytotoxic effects on cancer cells at low concentrations, it showed reduced toxicity towards normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has also been documented. For example, derivatives with benzimidazole and benzothiazole nuclei were tested against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting the potential for these compounds in treating infectious diseases .
Testing Methodology:
Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines. Compounds were assessed for minimum inhibitory concentrations (MICs), revealing that certain derivatives had potent activity against both bacterial strains tested .
Summary of Findings
The biological activity of this compound suggests significant potential as an antitumor and antimicrobial agent. The compound’s ability to selectively target cancer cells while sparing normal cells is particularly noteworthy.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-5-6-16(2)20(14-15)24-21(27)4-3-13-26-22(28)12-11-19(25-26)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJHGODVJOZSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














